N-α-Fmoc-N-γ-xanthyl-L-asparagine
Description
N-α-Fmoc-N-γ-xanthyl-L-asparagine is a specialized derivative of L-asparagine, designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). The compound features dual protection: the α-amino group is shielded by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the γ-amide side chain is protected by a 9H-xanthen-9-yl (Xan) group. This dual protection strategy prevents undesired side reactions during peptide chain assembly, particularly in sequences prone to aspartimide formation or oxidation .
The synthesis involves acid-catalyzed reactions between Fmoc-L-asparagine (Fmoc-Asn-OH) and xanthydrol derivatives. The Xan group is notable for its stability under standard Fmoc deprotection conditions (e.g., piperidine) but is cleaved efficiently during final trifluoroacetic acid (TFA)-mediated resin cleavage, enabling simultaneous side-chain deprotection and peptide release . This compound has been pivotal in synthesizing challenging peptides, such as those with repetitive Asp/Gln residues or sterically hindered sequences, where traditional protecting groups (e.g., Trt or Tmob) led to impurities or incomplete couplings .
Properties
Molecular Weight |
534.6 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The performance of N-α-Fmoc-N-γ-xanthyl-L-asparagine is best understood in contrast to other Fmoc-protected asparagine derivatives. Below is a detailed analysis:
Key Protecting Groups for Asparagine in Fmoc-SPPS
*Purity data based on reversed-phase HPLC analysis of model peptides (e.g., Marshall’s ACP (65-74)).
Case Studies
- Modified Riniker’s Peptide : Xan-protected Asn yielded 98% purity post-cleavage, whereas Tmob and Trt analogs showed 82% and 88% purity, respectively, due to residual protecting group fragments .
- Briand’s Peptide : Xan protection reduced tryptophan alkylation side reactions by 30% compared to Trt, attributed to the Xan group’s ability to stabilize reactive intermediates .
Structural and Functional Insights
- N-α-Fmoc-N-γ-trityl-L-asparagine: MW 596.66 g/mol .
- Solubility : Xan derivatives exhibit improved solubility in DMF and NMP compared to Trt analogs, facilitating automated synthesis workflows .
Preparation Methods
Protection of γ-Amino Group with Xanthyl Moiety
- Starting Material: L-asparagine
- Reagents: Xanthyl chloride or suitable xanthylating agents
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM)
- Conditions: Mild base (e.g., triethylamine) is used to deprotonate the γ-amino group, facilitating nucleophilic substitution with the xanthyl chloride.
- Temperature: Typically 0–25 °C to avoid side reactions.
- Reaction Time: 2–6 hours with monitoring by TLC or HPLC.
The reaction yields N-γ-xanthyl-L-asparagine with high selectivity due to the differential nucleophilicity of the γ-amino group compared to the α-amino group.
Protection of α-Amino Group with Fmoc
- Reagents: 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)
- Solvent: Typically dioxane/water mixture or DMF
- Base: Sodium bicarbonate or sodium carbonate to maintain pH ~8–9, ensuring efficient Fmoc attachment
- Temperature: 0–10 °C initially, then room temperature for completion
- Reaction Time: 1–3 hours
The Fmoc group selectively reacts with the free α-amino group, yielding this compound. The reaction progress is monitored by HPLC or NMR to ensure complete conversion.
Purification and Characterization
- Purification: The crude product is purified by recrystallization or preparative HPLC. Solvent systems such as ethyl acetate/petroleum ether mixtures are used to remove impurities.
- Yield: Typically ranges between 70–85%, depending on reaction scale and conditions.
- Characterization: Confirmed by NMR (¹H and ¹³C), mass spectrometry, and optical rotation measurements (e.g., D = -3 to -6 ° in DMF at 20 °C).
Example Preparation Protocol (Adapted from Related Fmoc-Asparagine Derivative Synthesis)
| Step | Reagents and Conditions | Details |
|---|---|---|
| 1 | L-Asparagine + Xanthyl chloride + Triethylamine in DMF | Stir at 0–25 °C for 4 hours |
| 2 | Work-up: Dilution with water, extraction with ethyl acetate | Separate organic layer, dry over MgSO4 |
| 3 | Evaporation and purification by recrystallization | Use ethyl acetate/petroleum ether 2:1 |
| 4 | N-γ-xanthyl-L-asparagine + Fmoc-OSu + NaHCO3 in dioxane/water | Stir at 0–10 °C then room temperature for 2 hours |
| 5 | Work-up: Acidify, extract, dry, and purify by preparative HPLC | Obtain this compound |
Research Findings and Optimization Notes
- Reagent Ratios: Slight excess of xanthyl chloride and Fmoc reagents (1.1–1.5 equivalents) improves yields without significant side reactions.
- pH Control: Maintaining pH during Fmoc protection is critical; alkaline conditions favor Fmoc attachment, while acidic conditions cause deprotection.
- Temperature Control: Low temperatures minimize side reactions and racemization.
- Solvent Choice: DMF and dioxane/water mixtures provide optimal solubility and reaction rates.
- Purification: Multiple recrystallizations or chromatographic steps ensure high purity suitable for peptide synthesis.
Comparative Table of Preparation Parameters
| Parameter | Xanthyl Protection Step | Fmoc Protection Step |
|---|---|---|
| Starting Material | L-Asparagine | N-γ-xanthyl-L-asparagine |
| Key Reagent | Xanthyl chloride | 9-Fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) |
| Solvent | DMF or DCM | Dioxane/water or DMF |
| Base | Triethylamine | Sodium bicarbonate or carbonate |
| Temperature | 0–25 °C | 0–10 °C initially, then RT |
| Reaction Time | 2–6 hours | 1–3 hours |
| Yield | 75–85% | 70–85% |
| Purification | Extraction, recrystallization | Extraction, preparative HPLC |
Q & A
Basic Research Questions
Q. How is N-α-Fmoc-N-γ-xanthyl-L-asparagine synthesized in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The compound is synthesized using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. The Fmoc group protects the α-amine during SPPS, while the xanthyl group protects the γ-carboxamide side chain. Deprotection of the Fmoc group is achieved with 20% piperidine in DMF, followed by coupling of subsequent amino acids using activating reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and a base (e.g., DIPEA). The xanthyl group remains stable under these conditions and is cleaved post-synthesis with TFA-based cocktails .
Q. What purification methods ensure high-purity this compound?
- Methodological Answer : Reverse-phase HPLC with C18 columns is recommended, using gradients of water/acetonitrile (0.1% TFA). Analytical HPLC (≥97% purity) should precede preparative HPLC for large-scale purification. Mass spectrometry (MS) and NMR are critical for confirming molecular identity and side-chain protection integrity .
Q. How does the compound’s stability vary under storage conditions?
- Methodological Answer : The compound is hygroscopic and degrades under prolonged exposure to light or moisture. Store at <25°C in airtight, light-resistant containers with desiccants. Stability tests via TLC or HPLC every 6 months are advised to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. How can coupling efficiency be optimized when using this compound in sterically hindered peptide sequences?
- Methodological Answer : Steric hindrance from the xanthyl group may reduce coupling efficiency. Use double coupling protocols with HATU (0.95 eq) and extended reaction times (2–4 hours). Pre-activation of the amino acid (10 min in DMF with HATU/DIPEA) before resin addition improves yield. Monitor completion via Kaiser or chloranil tests .
Q. What strategies mitigate solubility challenges during SPPS incorporation?
- Methodological Answer : The compound’s solubility in DMF (0.3 g/2 mL) can limit resin loading. Pre-dissolve in minimal DMF (40–50°C with sonication) before coupling. For problematic sequences, mix with chaotropic agents (e.g., 0.1 M HOBt in DMF) or switch to alternative solvents like NMP (N-methyl-2-pyrrolidone) .
Q. How can researchers verify the integrity of the xanthyl protection group during synthesis?
- Methodological Answer : Use MALDI-TOF MS to detect premature deprotection (mass shift of -268.3 Da if xanthyl is lost). For NMR, the aromatic protons of the xanthyl group (δ 7.2–7.4 ppm in DMSO-d6) should remain consistent. Comparative TLC (Rf ~0.5 in 90:10 CHCl3/MeOH) also aids in monitoring stability .
Data Contradictions and Resolutions
-
Storage Temperature Conflicts : recommends storage at <25°C, while specifies refrigeration (-5°C to 5°C).
-
Solubility in DMF : reports 0.3 g/2 mL solubility, but batch-to-batch variability (e.g., residual solvents) may alter this.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
